molecular formula C14H13BrN2O B2904455 2-bromo-3,4-dimethyl-6-[(E)-phenyldiazenyl]phenol CAS No. 905810-03-9

2-bromo-3,4-dimethyl-6-[(E)-phenyldiazenyl]phenol

Cat. No.: B2904455
CAS No.: 905810-03-9
M. Wt: 305.175
InChI Key: AOSREBFVMBEUMZ-WUKNDPDISA-N
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Description

2-bromo-3,4-dimethyl-6-[(E)-phenyldiazenyl]phenol is an aromatic compound characterized by the presence of a bromine atom, two methyl groups, and a phenyldiazenyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-3,4-dimethyl-6-[(E)-phenyldiazenyl]phenol typically involves the following steps:

    Methylation: The addition of methyl groups to the phenol ring can be carried out using methyl iodide (CH3I) and a strong base like potassium carbonate (K2CO3).

    Diazotization and Coupling: The formation of the phenyldiazenyl group involves diazotization of aniline (C6H5NH2) with sodium nitrite (NaNO2) in acidic conditions, followed by coupling with the brominated and methylated phenol.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and methylation processes, followed by diazotization and coupling reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-3,4-dimethyl-6-[(E)-phenyldiazenyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: The phenyldiazenyl group can be reduced to form aniline derivatives using reducing agents like sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) in polar solvents.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Aniline derivatives.

    Substitution: Various substituted phenols and anilines.

Scientific Research Applications

2-bromo-3,4-dimethyl-6-[(E)-phenyldiazenyl]phenol has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential pharmacological properties and as a building block for drug development.

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Studied for its interactions with biological molecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-bromo-3,4-dimethyl-6-[(E)-phenyldiazenyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The phenyldiazenyl group can participate in electron transfer reactions, while the bromine atom and methyl groups can influence the compound’s binding affinity and specificity. The phenol group can form hydrogen bonds with target molecules, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-4,6-dimethylphenol: Lacks the phenyldiazenyl group, resulting in different chemical and biological properties.

    3,4-dimethylphenol: Lacks both the bromine atom and the phenyldiazenyl group, leading to distinct reactivity and applications.

    2-bromo-3,4-dimethylphenol: Similar structure but without the phenyldiazenyl group, affecting its overall properties.

Properties

IUPAC Name

2-bromo-3,4-dimethyl-6-phenyldiazenylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O/c1-9-8-12(14(18)13(15)10(9)2)17-16-11-6-4-3-5-7-11/h3-8,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSREBFVMBEUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)Br)O)N=NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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